

4-Methoxy-3-(methoxymethyl)benzoic acid chemical structure and analysis

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Compound of Interest

Compound Name: 4-Methoxy-3-(methoxymethyl)benzoic acid

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An In-depth Technical Guide to **4-Methoxy-3-(methoxymethyl)benzoic acid**: Structure, Analysis, and Potential Applications

Introduction

4-Methoxy-3-(methoxymethyl)benzoic acid is a substituted aromatic carboxylic acid. As a member of the benzoic acid derivative family, it holds potential interest for researchers in medicinal chemistry and materials science. Benzoic acid and its derivatives are recognized for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, making them valuable scaffolds in drug discovery.^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthesis of **4-Methoxy-3-(methoxymethyl)benzoic acid**. It also explores the known biological activities of structurally similar compounds to infer its potential applications and guide future research.

Chemical Identity and Structure

The fundamental characteristics of **4-Methoxy-3-(methoxymethyl)benzoic acid** are summarized below. The structure consists of a benzoic acid core substituted with a methoxy group at the C4 position and a methoxymethyl group at the C3 position.

Identifier	Value	Reference
IUPAC Name	4-methoxy-3-(methoxymethyl)benzoic acid	[2]
CAS Number	91061-77-7	[2][3]
Molecular Formula	C ₁₀ H ₁₂ O ₄	[2][3]
Molecular Weight	196.20 g/mol	[2]
Canonical SMILES	<chem>COCC1=C(C=CC(=C1)C(=O)O)OC</chem>	[2]
InChI	InChI=1S/C10H12O4/c1-13-6-8-5-7(10(11)12)3-4-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)	[2]
InChIKey	DTOPJIXIDQXANP-UHFFFAOYSA-N	[2]

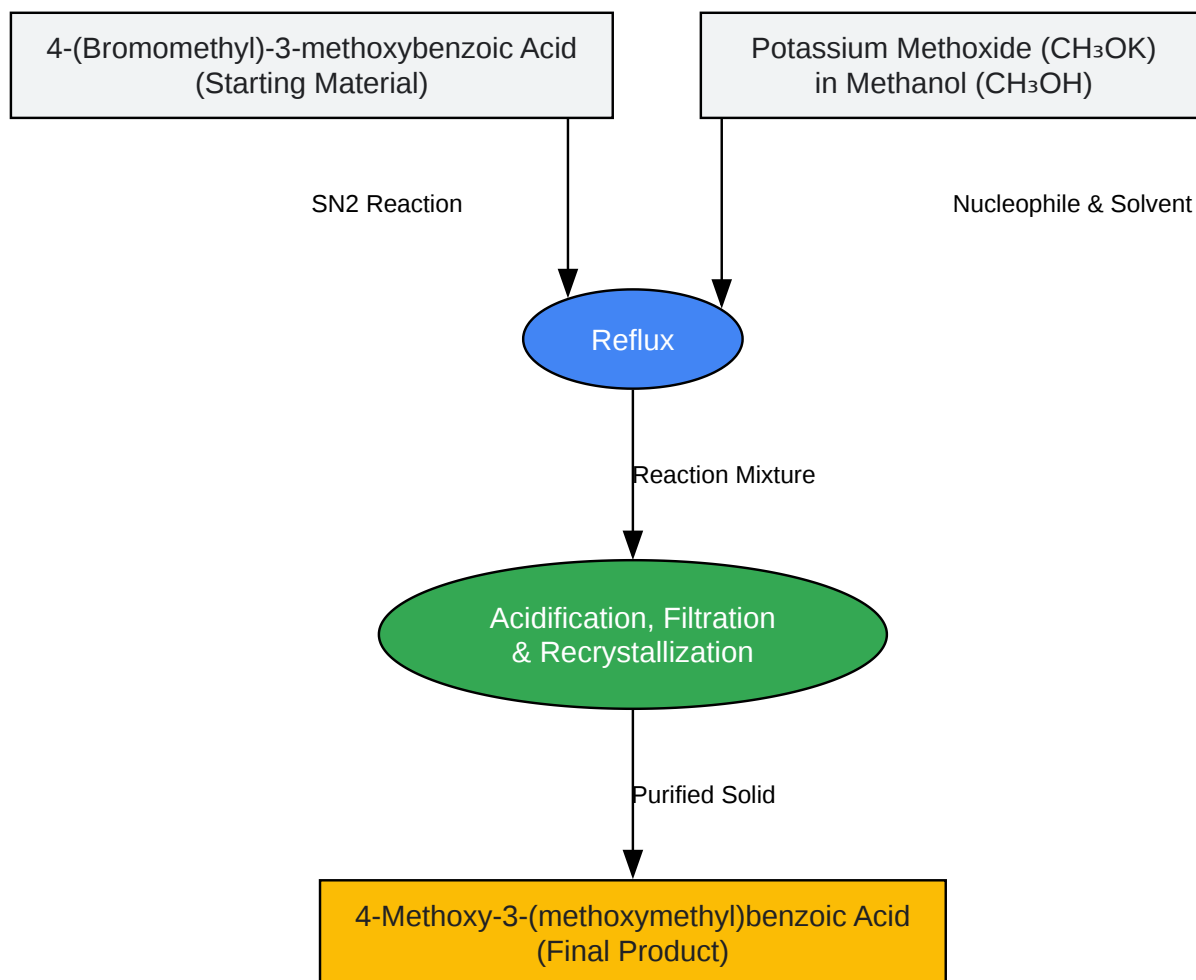
Physicochemical and Computed Properties

The following table details the computed physicochemical properties of **4-Methoxy-3-(methoxymethyl)benzoic acid**, which are valuable for predicting its behavior in various chemical and biological systems.

Property	Value	Reference
XLogP3	1.1	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	4	[2]
Exact Mass	196.07355886 Da	[2]
Monoisotopic Mass	196.07355886 Da	[2]
Topological Polar Surface Area	55.8 Å ²	[2]
Heavy Atom Count	14	[2]

Synthesis

While specific literature detailing the synthesis of **4-Methoxy-3-(methoxymethyl)benzoic acid** is scarce, a plausible route can be proposed based on established organic chemistry principles, specifically the Williamson ether synthesis, which is a type of nucleophilic substitution (S_N2) reaction.[4][5] A logical precursor would be methyl 4-hydroxy-3-(hydroxymethyl)benzoate, which would undergo selective protection and subsequent alkylation steps. A more direct, analogous procedure involves the reaction of a bromomethyl-substituted benzoic acid with a methoxide nucleophile.[4]



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Caption: Proposed SN2 synthesis workflow for **4-Methoxy-3-(methoxymethyl)benzoic acid**.

Experimental Protocol: Proposed Synthesis

This protocol is adapted from the synthesis of the structurally similar 4-(methoxymethyl)benzoic acid.^{[4][5]}

- Preparation of Nucleophile: Dissolve potassium hydroxide (1.1 equivalents) in methanol (a suitable volume) in a round-bottomed flask equipped with a magnetic stirrer to generate the potassium methoxide nucleophile.
- Reaction: Add 4-(bromomethyl)-3-methoxybenzoic acid (1.0 equivalent) to the methanolic solution.

- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle boil for a duration determined by reaction monitoring (e.g., 1-3 hours), using TLC to track the consumption of the starting material.
- **Solvent Removal:** After cooling the reaction mixture to room temperature, remove the methanol using a rotary evaporator.
- **Workup:** Dissolve the resulting solid residue in deionized water. Carefully acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic (as indicated by pH paper), which will precipitate the carboxylic acid product.
- **Purification:** Collect the crude solid product by vacuum filtration. Wash the solid with a non-polar solvent like hexane to remove organic impurities. Further purify the product by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
- **Drying:** Dry the purified crystalline solid under vacuum to obtain the final product. The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR, MS).

Spectroscopic Analysis

Publicly available, empirically determined spectroscopic data for **4-Methoxy-3-(methoxymethyl)benzoic acid** is limited. However, analysis of its structure allows for the prediction of key spectral features. For reference, data from related compounds are often used. For example, the IR spectrum of a benzoic acid derivative typically shows a very broad O-H stretching band from the carboxylic acid ($\sim 3300\text{-}2500\text{ cm}^{-1}$) and a strong C=O stretching band ($\sim 1700\text{ cm}^{-1}$).^[5] The ^1H NMR spectrum would be expected to show distinct signals for the two different methoxy protons, the methylene protons, and the aromatic protons.

Biological Activity and Potential Applications

While direct studies on **4-Methoxy-3-(methoxymethyl)benzoic acid** are not widely published, research on the closely related compound 4-methoxy-3-(methoxymethyl) phenol, isolated from medicinal plants like *Calotropis gigantea* and *Hygrophila auriculata*, provides significant insight into its potential bioactivity.^[6]

These studies have demonstrated that 4-methoxy-3-(methoxymethyl) phenol possesses both antimicrobial and anti-inflammatory properties. The antimicrobial activity was found to be effective against a range of pathogenic bacteria and fungi.[6]

Organism	Type	Activity	Reference
Staphylococcus aureus	Gram-positive Bacteria	Active	[6]
Bacillus subtilis	Gram-positive Bacteria	Active	[6]
Escherichia coli	Gram-negative Bacteria	Active	[6]
Pseudomonas aeruginosa	Gram-negative Bacteria	Active	[6]
Candida albicans	Fungus	Active	[6]

The structural similarity between this active phenol and the target benzoic acid—differing only by a hydroxyl versus a carboxyl group at the C1 position—strongly suggests that **4-Methoxy-3-(methoxymethyl)benzoic acid** is a promising candidate for similar biological screening.

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